ピリジン-3,5-ジアミン

概要

説明

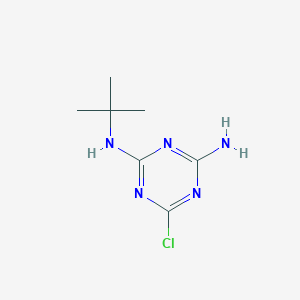

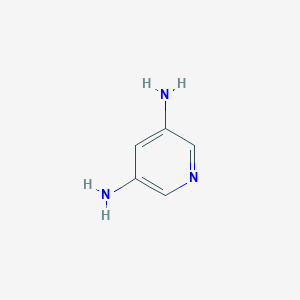

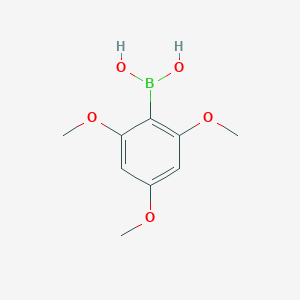

3,5-Diaminopyridine, also known as 3,5-DAP, is an organic compound with the molecular formula C5H8N2. It is an aromatic amine, which is derived from pyridine and is used in a variety of applications, including scientific research, medical applications, and industrial processes. 3,5-DAP has been extensively studied due to its unique properties and potential uses.

科学的研究の応用

触媒的立体選択的脱芳香化

ピリジン-3,5-ジアミン: は、ピリジンの触媒的立体選択的脱芳香化に使用されます。 このプロセスは、豊富な基質から非対称的に複雑な構造を構築するために重要な、部分的に水素化されたピリジンおよびピリドン類の合成にとって重要です。 . 脱芳香化戦略は、天然化合物、医薬品、および農薬に広く見られる非芳香族6員環アザヘテロ環の構築を可能にします。 .

生物活性リガンドおよびケモセンサー

3,5-ジアミノピリジンを含むピリジン誘導体から誘導されたシッフ塩基は、生物活性リガンドとして有望です。それらは、代謝反応において重要なピリドキサルアミノ酸系と同様の生理学的効果の範囲を示しています。これらの化合物は、抗菌性、抗ウイルス性、抗結核性、抗真菌性、および抗がん活性を示しています。 さらに、それらは、イオン認識に有用な、さまざまなカチオンおよびアニオンに対する強い結合能を持つケモセンサーとして役立ちます。 .

電気化学的応用

3,5-ジアミノピリジンなどのピリジンジカルボン酸誘導体に基づく金属有機構造体(MOF)は、活性電極材料として研究されています。 これらのMOFは、さまざまな掃引速度での容量値およびイオンフロー特性により、電気化学的応用において有望です。 .

医薬品化学

医薬品化学において、ピリジン-3,5-ジアミン誘導体は、その治療の可能性について研究されています。それらは、抗真菌性、抗菌性、抗酸化性、鎮痛性、抗パーキンソン病、抗けいれん性、抗炎症性、および抗がん特性などの生物活性を持っています。 これは、それらを薬物設計および開発にとって貴重な存在にします。 .

合成化学

この化合物は、ピリジン骨格化合物の合成中の求核攻撃に関与している合成化学において役割を果たします。 これらの反応は、医薬品および農薬において重要な、さまざまな置換ピリジン誘導体を構築するために不可欠です。 .

不斉触媒

ピリジン-3,5-ジアミン: は、不斉触媒においても重要です。 それは、他の化合物の合成におけるキラリティーの誘導に使用でき、これは医薬品におけるエナンチオマー的に純粋な物質を生成するための重要な側面です。 .

作用機序

Target of Action

The primary target of 3,5-Diaminopyridine is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.

Mode of Action

3,5-Diaminopyridine works by blocking the efflux of potassium ions in nerve terminals . This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels facilitates a greater release of acetylcholine, a neurotransmitter that stimulates muscle contraction at the end plate .

Biochemical Pathways

The primary biochemical pathway affected by 3,5-Diaminopyridine involves the neurotransmission process . By blocking potassium channels and prolonging the action potential, there is an increased influx of calcium ions. This influx triggers the release of more acetylcholine into the synaptic cleft, enhancing neurotransmission .

Result of Action

The increased release of acetylcholine resulting from the action of 3,5-Diaminopyridine leads to enhanced muscle stimulation . This can be particularly beneficial in conditions where muscle stimulation is compromised, such as in Lambert-Eaton myasthenic syndrome (LEMS).

Safety and Hazards

生化学分析

Biochemical Properties

Pyridine-3,5-diamine is known to undergo Schiff base condensation reactions, resulting in products that behave as flexible and multidentate bioactive ligands . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .

Molecular Mechanism

Related compounds like 3,4-DAP are known to block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This leads to enhanced exocytosis of acetylcholine-containing vesicles and enhanced impulse transmission at central and peripheral synapses .

Temporal Effects in Laboratory Settings

Studies on related compounds like 3,4-DAP have shown that its effects on muscle strength score and compound muscle action potential amplitude can be significant, suggesting that Pyridine-3,5-diamine may have similar temporal effects .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Pyridine-3,5-diamine in animal models. Studies on related compounds like 3,4-DAP have shown that its effects can be dose-dependent .

Metabolic Pathways

Related compounds like 3,4-DAP are metabolized primarily through acetylation to 3-N-acetylamifampridine .

Transport and Distribution

Related compounds like 3,4-DAP are known to be quickly and almost completely absorbed from the gut .

Subcellular Localization

The localization of a protein or compound can provide valuable insights into its function and the environments in which it operates .

特性

IUPAC Name |

pyridine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYXFACYSGVHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195766 | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4318-78-9 | |

| Record name | 3,5-Pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)